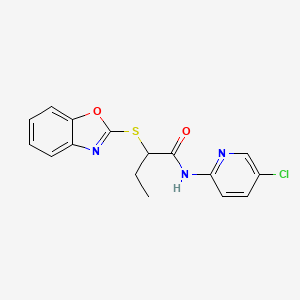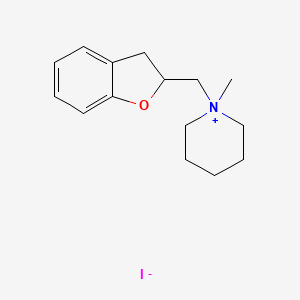
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is not fully understood. However, preliminary studies suggest that the compound may act as a kinase inhibitor, potentially inhibiting the activity of certain cancer-related kinases. Additionally, the compound may interact with cellular membranes, potentially affecting membrane fluidity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide have not been extensively studied. However, preliminary studies suggest that the compound may affect cellular signaling pathways and potentially inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide in lab experiments is its potential as a fluorescent probe. The compound has high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound may have potential as a kinase inhibitor, making it a useful tool for studying cellular signaling pathways. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis method is complex and may not be easily scalable for large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. One area of interest is further exploration of the compound's potential as a kinase inhibitor. Additional studies could help identify specific kinases that the compound targets and further elucidate its mechanism of action. Additionally, further studies could explore the compound's potential as a fluorescent probe for imaging biological systems. Finally, additional research could focus on optimizing the synthesis method for the compound to increase yields and scalability.
Métodos De Síntesis
The synthesis method for 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoxazole. This intermediate is then reacted with 2-mercaptobutanamide to form the final product, 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. The synthesis method has been optimized to produce high yields of the final product and has been validated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging biological systems. The compound has been shown to have high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound has been studied for its potential as a kinase inhibitor, with preliminary results showing promising activity against certain cancer cell lines.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-13(15(21)20-14-8-7-10(17)9-18-14)23-16-19-11-5-3-4-6-12(11)22-16/h3-9,13H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTFXBUMKNQYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)